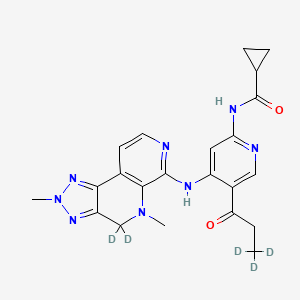
Tyk2-IN-18-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyk2-IN-18-d5 is a deuterated inhibitor of tyrosine kinase 2 (TYK2), specifically targeting the JH2 domain. This compound is primarily used in the research of inflammatory and autoimmune diseases . The deuteration of this compound enhances its metabolic stability, making it a valuable tool in scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tyk2-IN-18-d5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the aromatic or heteroaromatic ring fused with a 5-membered heteroaromatic ring.
Introduction of Deuterium: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Scaling Up Reactions: Reactions are scaled up using industrial reactors, ensuring consistent temperature and pressure conditions.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
Tyk2-IN-18-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and Electrophiles: Such as halides, amines, and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
科学研究应用
Tyk2-IN-18-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of TYK2 in various chemical reactions and pathways.
Biology: Employed in the investigation of TYK2’s role in cellular signaling and immune response.
Medicine: Utilized in the development of therapeutic agents for inflammatory and autoimmune diseases.
Industry: Applied in the production of pharmaceuticals targeting TYK2
作用机制
Tyk2-IN-18-d5 exerts its effects by inhibiting the activity of tyrosine kinase 2 (TYK2). It binds to the JH2 domain of TYK2, preventing its activation and subsequent signaling. This inhibition disrupts the signaling pathways mediated by cytokines such as interleukin-23, interleukin-12, and type I interferons, which are involved in inflammatory and autoimmune responses .
相似化合物的比较
Similar Compounds
Deucravacitinib: A selective TYK2 inhibitor that binds to the regulatory domain of TYK2, used in the treatment of psoriasis.
ICP-332: Another TYK2 inhibitor developed for the treatment of autoimmune diseases.
Uniqueness of Tyk2-IN-18-d5
This compound is unique due to its deuterated structure, which enhances its metabolic stability and prolongs its half-life. This makes it a valuable tool for long-term studies and therapeutic applications .
属性
分子式 |
C22H24N8O2 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC 名称 |
N-[4-[(4,4-dideuterio-2,5-dimethyltriazolo[4,5-c][1,7]naphthyridin-6-yl)amino]-5-(3,3,3-trideuteriopropanoyl)pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H24N8O2/c1-4-17(31)14-10-24-18(26-22(32)12-5-6-12)9-15(14)25-21-20-13(7-8-23-21)19-16(11-29(20)2)27-30(3)28-19/h7-10,12H,4-6,11H2,1-3H3,(H2,23,24,25,26,32)/i1D3,11D2 |
InChI 键 |
RAGWFCJNLPTZOE-JIZANVDTSA-N |
手性 SMILES |
[2H]C1(C2=NN(N=C2C3=C(N1C)C(=NC=C3)NC4=CC(=NC=C4C(=O)CC([2H])([2H])[2H])NC(=O)C5CC5)C)[2H] |
规范 SMILES |
CCC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(CC4=NN(N=C43)C)C)NC(=O)C5CC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




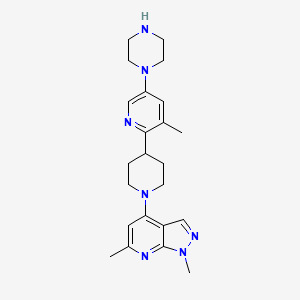
![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)
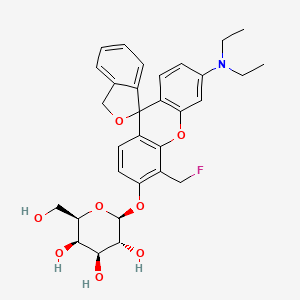
![3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12377918.png)
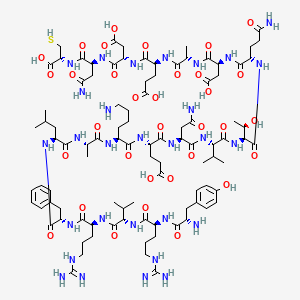
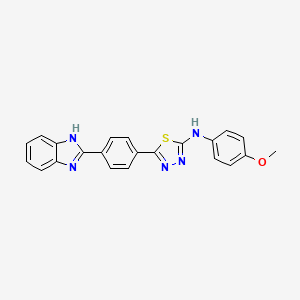
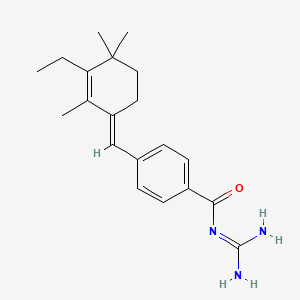

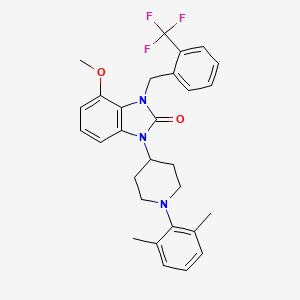
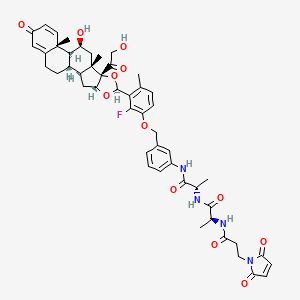
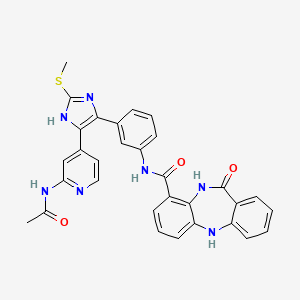
![(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12377968.png)
